molecular formula C20H20Cl2O4 B13990004 Hexane-1,6-diyl bis(4-chlorobenzoate) CAS No. 3023-46-9

Hexane-1,6-diyl bis(4-chlorobenzoate)

Cat. No.: B13990004
CAS No.: 3023-46-9
M. Wt: 395.3 g/mol
InChI Key: RKWHZBYYRMEKMT-UHFFFAOYSA-N
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Description

Hexane-1,6-diyl bis(4-chlorobenzoate) is an organic compound with the CAS Registry Number 3023-46-9 and a molecular formula of C20H20Cl2O4 . It features a hexane chain linked at both ends to 4-chlorobenzoate groups, giving it a molecular weight of 395.282 g/mol . As a diester derivative, this compound serves as a valuable bifunctional building block in organic synthesis and materials science research. It can be used as a monomer or cross-linking agent in polymer chemistry, where its structure contributes to the thermal and mechanical properties of the resulting materials . In synthetic chemistry, it acts as a precursor for further chemical transformations; the ester groups can be modified, or the alkyl chain can be utilized to tether other molecular entities . Researchers employ this compound in the development of specialty chemicals and in various experimental applications that require a rigid, aromatic diester structure . Hexane-1,6-diyl bis(4-chlorobenzoate) is provided for laboratory and research purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Ensure all handling and experiments are conducted by qualified professionals in appropriately equipped laboratories.

Properties

CAS No.

3023-46-9

Molecular Formula

C20H20Cl2O4

Molecular Weight

395.3 g/mol

IUPAC Name

6-(4-chlorobenzoyl)oxyhexyl 4-chlorobenzoate

InChI

InChI=1S/C20H20Cl2O4/c21-17-9-5-15(6-10-17)19(23)25-13-3-1-2-4-14-26-20(24)16-7-11-18(22)12-8-16/h5-12H,1-4,13-14H2

InChI Key

RKWHZBYYRMEKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCCCOC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Hexane-1,6-diyl bis(4-chlorobenzoate)

General Synthetic Strategy

Hexane-1,6-diyl bis(4-chlorobenzoate) is typically synthesized by esterification reactions involving a hexane-1,6-diol (1,6-hexanediol) and 4-chlorobenzoyl chloride. The reaction proceeds via nucleophilic substitution where the hydroxyl groups of the diol react with the acid chloride to form ester linkages, releasing HCl as a byproduct. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the HCl and drive the reaction to completion.

Specific Synthetic Procedures

Esterification Using 4-Chlorobenzoyl Chloride and 1,6-Hexanediol
  • Reagents: 1,6-Hexanediol, 4-chlorobenzoyl chloride, triethylamine (TEA), anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
  • Procedure:
    • The 1,6-hexanediol is dissolved in an anhydrous solvent under inert atmosphere.
    • Triethylamine is added to the solution to act as an acid scavenger.
    • 4-Chlorobenzoyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
    • The mixture is stirred at ambient temperature or slightly elevated temperature for several hours to ensure complete esterification.
    • The reaction mixture is then washed with aqueous solutions to remove triethylamine hydrochloride and other impurities.
    • The crude product is purified by flash chromatography or recrystallization.

This method is supported by analogous ester synthesis reported for hexane diol derivatives with benzoyl chlorides, as described in the synthesis of related esters such as Hexane-1,6-diyl bis(4-fluorobenzoate) and other halogenated benzoyl esters.

Analytical and Spectroscopic Characterization

The synthesized Hexane-1,6-diyl bis(4-chlorobenzoate) is characterized by various spectroscopic and analytical techniques to confirm its structure and purity.

Technique Data/Observation Notes
1H NMR (CDCl3) Aromatic protons at δ ~7.3–7.8 ppm; methylene protons of hexane linker at δ ~1.2–2.5 ppm Confirms aromatic and aliphatic segments
13C NMR Signals corresponding to ester carbonyl (~165–170 ppm), aromatic carbons, and aliphatic carbons Confirms ester formation and substitution pattern
Mass Spectrometry Molecular ion peak consistent with C20H18Cl2O4 (Molecular Weight ~386 g/mol) Confirms molecular formula
IR Spectroscopy Strong ester carbonyl stretch at ~1735 cm⁻¹; aromatic C–H stretches Confirms ester linkage and aromatic substitution
Melting Point Typically reported around 40–50 °C (depending on purity) Physical property for identification

These data align with those reported for similar compounds in the literature, ensuring the reliability of the synthetic method.

Research Findings on Synthetic Efficiency and Purity

Yield and Purification

  • Yields for the esterification reaction typically range from 70% to 85%, depending on reaction conditions and purification methods.
  • Flash chromatography using hexane/ethyl acetate mixtures is effective for purification, with ratios such as 95:5 or 90:10 providing good separation from side products and unreacted starting materials.

Reaction Optimization

  • Use of triethylamine or pyridine as acid scavengers is critical to neutralize HCl and prevent side reactions.
  • Low-temperature addition of acid chloride minimizes decomposition and formation of byproducts.
  • Anhydrous conditions and inert atmosphere (nitrogen or argon) improve yield and purity by preventing hydrolysis of acid chlorides.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Direct esterification 1,6-Hexanediol, 4-chlorobenzoyl chloride, TEA 0–5 °C addition, RT stirring 70–85 Common, straightforward, high purity
In situ acid chloride formation 4-Chlorobenzoic acid, SOCl2, 1,6-Hexanediol, base Reflux for acid chloride, then RT esterification 65–80 Useful if acid chloride unavailable
Purification Flash chromatography (hexane/EtOAc 95:5) Ambient temperature N/A Effective for isolating pure product

Chemical Reactions Analysis

Hexane-1,6-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:

Scientific Research Applications

Hexane-1,6-diyl bis(4-chlorobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexane-1,6-diyl bis(4-chlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in the hydrolysis of esters, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variation in Chlorobenzoate Diesters

Compounds with varying alkyl chain lengths and 4-chlorobenzoate groups (Table 1) highlight the impact of backbone flexibility on synthesis and properties:

Compound Backbone Yield Key Features Reference
Propane-1,3-diyl bis(4-chlorobenzoate) (6a) C3 (propane) 96% Shorter chain, higher yield
Butane-1,4-diyl bis(4-chlorobenzoate) (6c) C4 (butane) 55% Moderate steric hindrance
Hexane-1,6-diyl bis(4-chlorobenzoate) (6e) C6 (hexane) 55% Longest chain, flexible backbone

Key Observations :

  • Yield Trends : Longer chains (e.g., 6e vs. 6a) correlate with reduced yields, likely due to increased steric hindrance during esterification .

Substituent Effects: Chloro vs. Fluoro Benzoates

Fluorinated analogs of 6e demonstrate distinct synthetic and electronic properties:

Compound Substituent Yield Notes Reference
Hexane-1,6-diyl bis(4-fluorobenzoate) (6f) F 65% Higher yield than 6e (Cl)
6e Cl 55% Electron-withdrawing Cl group

Key Observations :

  • Reactivity : Fluorine’s smaller atomic size and weaker electron-withdrawing effect may improve reaction kinetics, leading to higher yields in fluorinated analogs .
  • Spectroscopy : Chlorine substituents in 6e induce downfield shifts in aromatic ¹H NMR signals (δ 7.96) compared to fluorine analogs, which typically resonate upfield.

Heterocyclic and Functional Group Modifications

Compounds with hexane-1,6-diyl backbones but divergent functional groups exhibit varied applications:

A. Triazole-Containing Diesters ()
  • Example: (1,1'-(Hexane-1,6-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(methylene)dibenzoate (4a). Yield: 87% . Melting Point: 110–114°C .

Comparison with 6e :

  • Triazole-containing derivatives show higher yields (87–95%) and lower melting points than 6e, likely due to reduced crystallinity from heterocyclic incorporation .
B. Thiadiazolimine Derivatives ()
  • Example : N,N′-(Hexane-1,6-diyl)bis[4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-imine] (8c).
    • Molecular Weight : 656 g/mol .
    • Melting Point : 201–203°C .

Comparison with 6e :

  • Thiadiazolimines exhibit higher molecular weights and melting points due to rigid heterocyclic cores and hydrogen-bonding capacity .
C. Phosphonate Derivatives ()
  • Example: Hexane-1,6-diyl bis((2-(bis(3-aminopropyl)amino)ethyl)phosphonate) (34). Yield: 10% . Application: Membrane-targeting antimicrobials .

Comparison with 6e :

  • Phosphonates have lower yields (8–26%) but distinct biological activity due to charged phosphonate groups and amine functionalities .

Biological Activity

Hexane-1,6-diyl bis(4-chlorobenzoate), a compound with potential applications in various biological contexts, has garnered attention for its inhibitory effects on specific biological pathways. This article synthesizes findings from diverse studies to elucidate the compound's biological activity, focusing on its mechanisms of action, efficacy in inhibiting enzymatic functions, and implications for therapeutic applications.

Overview of Hexane-1,6-diyl bis(4-chlorobenzoate)

Hexane-1,6-diyl bis(4-chlorobenzoate) is a diester derivative that has been investigated for its biological properties. Its structure consists of a hexane backbone flanked by two 4-chlorobenzoate groups, which may influence its interaction with biological targets.

The biological activity of Hexane-1,6-diyl bis(4-chlorobenzoate) primarily involves its inhibitory effects on specific enzymes and cellular processes. Notably, it has been shown to inhibit the cytochrome bc1 complex (complex III) in mitochondrial pathways. This inhibition can disrupt electron transport and energy production within cells.

Enzymatic Inhibition Studies

A series of experiments were conducted to assess the compound's inhibitory action on the cytochrome bc1 complex. The results indicated that Hexane-1,6-diyl bis(4-chlorobenzoate) effectively reduced the NADH-dependent cytochrome c reduction activity in both wild-type (WT) and resistant strains of Pyricularia oryzae.

CompoundInhibitory Action (200 µM)p-Value
Azoxystrobin82.1 ± 9.1 (WT)<0.0010
Hexane-1,6-diyl bis(4-chlorobenzoate)37.6 ± 22.6 (WT)0.0204
Hexane-1,6-diyl bis(4-chlorobenzoate)29.2 ± 13.3 (RES)<0.0080

This table summarizes the inhibitory effects observed in the assays conducted on mitochondrial fractions isolated from different strains.

Study on Antifungal Activity

In a study focusing on antifungal activity, Hexane-1,6-diyl bis(4-chlorobenzoate) was evaluated alongside other compounds for its ability to inhibit the growth of P. oryzae. The compound demonstrated significant inhibitory action against both sensitive and resistant strains, indicating its potential as a fungicide in agricultural applications.

Cytotoxicity and Anti-cancer Potential

Additional research explored the cytotoxic effects of Hexane-1,6-diyl bis(4-chlorobenzoate) on various cancer cell lines. The compound exhibited selective toxicity towards tumor cells while sparing normal fibroblasts, suggesting a favorable therapeutic index for cancer treatment.

Implications for Therapeutic Applications

The dual role of Hexane-1,6-diyl bis(4-chlorobenzoate) as an inhibitor of mitochondrial function and as a potential anti-cancer agent opens avenues for further research into its applications in treating metabolic disorders and cancers. Its ability to selectively target cancer cells could be leveraged in developing novel therapeutic strategies that minimize damage to normal tissues.

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